Technical Monograph: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
Technical Monograph: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
Topic: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
A Privileged Scaffold for Kinase and TEAD Inhibition[1]
Executive Summary
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (CAS: 1286753-96-5) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery.[1][2] Distinct from its more ubiquitous isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fusion system offers a unique vector for exploring chemical space, particularly in the design of type I and II kinase inhibitors and TEAD-YAP antagonists. This monograph details the physicochemical profile, synthetic accessibility, and reactivity logic required to utilize this scaffold effectively in lead optimization.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The core structure consists of a pyridine ring fused to a pyrazole ring across the C2-C3 bond of the pyridine.[2] The "3-carbonitrile" designation places a cyano group on the pyrazole ring, significantly altering the electronic properties of the scaffold by withdrawing electron density from the heteroaromatic system.
| Property | Data |
| IUPAC Name | 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile |
| CAS Number | 1286753-96-5 |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| SMILES | N#CC1=NN=C2C=CC=NC21 |
| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 1H is generally thermodynamically preferred in solution unless N-substituted.[1][2][3] |
Electronic Distribution
The fusion of the electron-deficient pyridine with the electron-rich pyrazole creates a "push-pull" electronic system.[1] The C3-nitrile group further decreases the pKa of the N1-proton, making it more acidic (pKa ~8-9 estimated) compared to the unsubstituted parent heterocycle. This acidity facilitates facile N-alkylation under mild basic conditions.[1][2]
Physicochemical Profile
Understanding the solid-state and solution-phase behavior is crucial for formulation and assay development.[1][2]
| Parameter | Value (Predicted/Exp) | Implications for Drug Design |
| LogP | ~0.6 | Highly soluble; favorable for CNS penetration and oral bioavailability.[1][2] |
| TPSA | 65.4 Ų | Well within the Veber rules for membrane permeability.[1][2] |
| H-Bond Donors | 1 (NH) | Key handle for binding site interactions (e.g., hinge region of kinases).[2] |
| H-Bond Acceptors | 3 (N-pyr, N-pyz, CN) | Multiple vectors for hydrogen bonding.[1] |
| pKa (NH) | ~8.5 | Deprotonates at physiological pH if not substituted; N-capping is usually required for cellular permeability.[1][2] |
Synthetic Methodologies
The synthesis of the [4,3-b] system is less trivial than the [3,4-b] isomer due to the specific orientation of the nitrogen atoms. The most robust route utilizes a modified Japp-Klingemann reaction followed by cyclization.[1][2]
Pathway Analysis: The Japp-Klingemann Route
This method avoids the instability often associated with 4-aminopyrazole-5-carbaldehydes.[1][2] It constructs the pyrazole ring onto a pre-existing pyridine core.[2][4]
Expert Insight: Regioselectivity
When synthesizing the 3-carbonitrile directly, one can start with 3-cyano-2-chloropyridine and react with hydrazine.[1][2] However, this often yields the [3,4-b] isomer or a mixture. The Japp-Klingemann approach (using a cyanoacetate equivalent or converting the ester later) provides unambiguous regiocontrol for the [4,3-b] geometry.
Reactivity & Derivatization Logic
The 3-carbonitrile group acts as a versatile "chemical warhead" for diversifying the scaffold.[1][2]
A. Nitrile Transformations[1][2]
-
Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the carboxamide (primary amide), a common motif in kinase inhibitors to interact with the gatekeeper residue.[2]
-
Cycloaddition: Reaction with sodium azide/ammonium chloride yields the tetrazole , a bioisostere for carboxylic acids with improved metabolic stability.[2]
-
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine , enabling amide coupling for fragment growing.[2]
B. Scaffold Functionalization
-
N1-Alkylation: The N1 proton is acidic.[1][2] Alkylation with alkyl halides (using Cs₂CO₃ in DMF) is facile but can suffer from N1 vs. N2 regioselectivity.[2]
-
Control Strategy: Use steric bulk or specific solvent effects (aprotic polar solvents favor N1) to control the ratio.[2]
-
-
C-H Activation: The pyridine ring (positions 5, 6, 7) is deactivated towards electrophilic substitution but active towards Minisci-type radical alkylations or SₙAr if a leaving group (e.g., F or Cl) is pre-installed.[2]
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II)
The pyrazolo[4,3-b]pyridine core is a bioisostere of 7-azaindole. The N1-H and N2 serve as a donor-acceptor pair for the kinase hinge region.[1][2]
-
Example: Inhibitors of c-Met and CDK8 .[1][2][4] The 3-CN group can project into the ribose binding pocket or solvent front, depending on the substitution pattern.[2]
TEAD Inhibition
Recent patent literature (e.g., WO2023097195) highlights this scaffold in TEAD auto-palmitoylation inhibitors .[2] The 3-position is often derivatized to an acrylamide (via the nitrile-to-amine reduction) to form a covalent bond with a cysteine residue in the TEAD pocket.[1]
Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivative
Objective: Synthesis via the Japp-Klingemann rearrangement (Adapted for [4,3-b] specificity).
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)[1]
-
Ethyl acetoacetate (1.2 eq)[2]
-
Sodium Hydride (60% dispersion, 2.5 eq)
-
Solvent: THF (anhydrous) and Ethanol[2]
Step-by-Step Methodology:
-
Nucleophilic Substitution (SₙAr):
-
Suspend NaH in dry THF at 0°C under inert atmosphere (N₂).
-
Dropwise add ethyl acetoacetate.[1][2] Stir for 30 min to generate the enolate.
-
Add 2-chloro-3-nitropyridine solution.[1][2][5] Warm to RT and stir for 4–6 h.
-
Checkpoint: Monitor TLC for consumption of starting material.[2]
-
Quench with NH₄Cl(aq), extract with EtOAc, and concentrate to yield the nitro-acetoacetate intermediate.
-
-
Japp-Klingemann & Cyclization:
-
Dissolve the intermediate in Ethanol/Water.[2]
-
Add the diazonium salt at 0°C, followed by sodium acetate (buffer).
-
Stir at 0°C -> RT. The azo-intermediate forms.[1][2][6][7][3][8]
-
Cyclization: Add dilute NaOH or reflux in EtOH with a catalytic base (e.g., pyrrolidine) to induce cyclization and dehydration.[2]
-
Acidify to precipitate the product.[2]
-
-
Purification:
-
Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH gradient).[2]
-
Safety Note: Diazonium salts are potentially explosive.[1][2] Handle in solution and avoid drying large quantities.[2] 2-Chloro-3-nitropyridine is a skin irritant.[1][2]
References
-
Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann
-
Medicinal Chemistry of Pyrazolopyridines
-
TEAD Inhibitor Applications
-
Compound Data & Identifiers
Sources
- 1. 864775-64-4|5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine|BLD Pharm [bldpharm.com]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novachemistry-Products [novachemistry.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile | C7H4N4 | CID 84716289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Combi-Blocks [combi-blocks.com]
- 9. dau.url.edu [dau.url.edu]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6 [sigmaaldrich.com]
